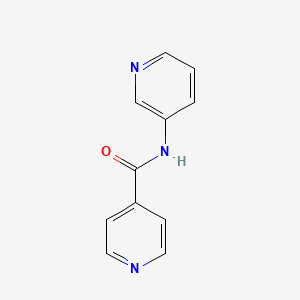

N-(pyridin-3-yl)pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyridin-3-yl)pyridine-4-carboxamide is a compound that belongs to the class of isonicotinamides It is characterized by the presence of a pyridine ring attached to an isonicotinamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(pyridin-3-yl)pyridine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanopyridine with appropriate reagents under specific conditions. For instance, in a mixture containing tert-amyl alcohol, ferric oxide, cobalt tetroxide, and manganese dioxide, the reaction is carried out at 80°C for 24 hours. This method yields a high conversion rate and selectivity for this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization from hot water or isopropanol to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(pyridin-3-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding pyridinecarboxylic acids, while reduction may produce pyridinecarboxamides .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N-(pyridin-3-yl)pyridine-4-carboxamide derivatives have been studied for their anticancer properties, particularly as inhibitors of specific kinases involved in cancer cell proliferation. For instance, compounds derived from this structure have shown inhibitory activity against glycogen synthase kinase 3 (GSK3)α/β, which is implicated in various cancers. These inhibitors exhibit selective action without cytotoxicity to normal cells, making them candidates for further development in cancer therapy .

Histone Demethylase Inhibition

Recent studies have highlighted the efficacy of this compound as a scaffold for developing inhibitors of JmjC histone demethylases. These enzymes are crucial in the epigenetic regulation of gene expression, and their inhibition can lead to reactivation of tumor suppressor genes. The synthesized derivatives have demonstrated potent activity against specific demethylases, indicating their potential use in epigenetic cancer therapies .

Cardiovascular Applications

HDL Cholesterol Stimulation

Another notable application of this compound is its role as an HDL cholesterol stimulant. Compounds within this class have been shown to enhance HDL levels, which are protective against cardiovascular diseases such as arteriosclerosis and dyslipidemia. This property positions these compounds as potential therapeutic agents for managing cholesterol levels and reducing cardiovascular risks .

Neuropharmacology

Neurokinin-1 Receptor Antagonism

this compound derivatives are also being explored as neurokinin-1 receptor antagonists. The neurokinin-1 receptor is involved in various neurological disorders, including depression and anxiety. By modulating the activity of this receptor, these compounds may offer new treatment avenues for managing such conditions .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound derivatives reveal critical insights into how modifications affect their biological activity. For example, variations in substituents on the pyridine ring can significantly alter the potency and selectivity of these compounds against specific targets. Understanding these relationships is essential for optimizing drug candidates for clinical use .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Anticancer Activity | Inhibition of GSK3α/β; selective action on cancer cells | Development of targeted cancer therapies |

| Histone Demethylase Inhibition | Potent inhibitors that can reactivate tumor suppressor genes | Epigenetic cancer therapies |

| HDL Cholesterol Stimulation | Enhances levels of protective HDL cholesterol | Therapeutics for cardiovascular diseases |

| Neurokinin-1 Receptor Antagonism | Modulation of neurokinin receptors to treat neurological disorders | New treatments for depression and anxiety |

Case Studies

- GSK3 Inhibitors : A study on pyrazolo[3,4-c]pyridines demonstrated that specific modifications to the this compound scaffold resulted in compounds with high selectivity against GSK3α/β without cytotoxic effects, paving the way for further development into clinical candidates .

- HDL Stimulation : Research on N-pyridin-3-yl carboxamides indicated their effectiveness in increasing HDL cholesterol levels in animal models, suggesting a mechanism that could be exploited for therapeutic interventions in dyslipidemia .

- Neurokinin Antagonism : Compounds derived from this compound were evaluated for their ability to inhibit neurokinin receptors in preclinical studies, showing promise as treatments for anxiety disorders by modulating neuropeptide signaling pathways .

Mécanisme D'action

The mechanism of action of N-(pyridin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a GSK-3 inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to various downstream effects, such as reduced phosphorylation of tau protein, which is implicated in Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(pyridin-3-yl)pyridine-4-carboxamide include:

- N-(pyridin-4-yl)isonicotinamide

- 2-(pyridin-2-ylamino)-N-(pyridin-3-yl)pyridine-4-carboxamide

Uniqueness

This compound is unique due to its specific structure, which allows it to selectively inhibit GSK-3 with high potency. This selectivity and potency make it a valuable compound for research and potential therapeutic applications .

Activité Biologique

N-(pyridin-3-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features two pyridine rings connected by a carboxamide group. Its molecular formula is C11H10N2O with a molecular weight of approximately 186.21 g/mol. The structural characteristics contribute to its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| Solubility | Soluble in DMSO |

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study assessing various pyridine derivatives found that compounds with similar structures showed significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound demonstrated an IC50 value of approximately 0.021 µM against these cell lines, indicating potent antiproliferative activity .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Derivatives of pyridinecarboxamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, this compound was noted for its broad-spectrum antibacterial properties, with studies indicating significant inhibition of bacterial growth .

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipid mediators. The compound exhibited nanomolar potency in inhibiting this enzyme, suggesting its utility in modulating lipid metabolism and related physiological processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. A comprehensive SAR analysis revealed that substituents on the pyridine rings could enhance or diminish the compound's effectiveness against specific biological targets.

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl (-OH) | Increases solubility and potency |

| Alkyl groups | Modulate lipophilicity and bioavailability |

| Halogen substitutions | Affect binding affinity to target enzymes |

Case Study 1: Anticancer Efficacy

In a controlled study examining the anticancer efficacy of this compound, researchers treated MDA-MB-231 cells with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent reduction in cell viability, with significant cytotoxicity observed at concentrations above 0.05 µM .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 1 µg/mL for S. aureus and 2 µg/mL for E. coli, indicating strong antimicrobial potential.

Propriétés

IUPAC Name |

N-pyridin-3-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFWUWUHGKBOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.